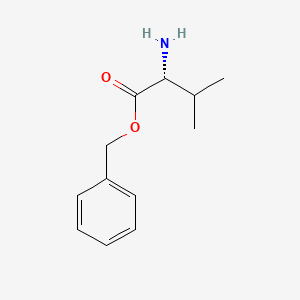

D-Valine, phenylmethyl ester

Vue d'ensemble

Description

D-Valine, phenylmethyl ester is a derivative of D-Valine, an important organic chiral source. This compound is widely used in various industrial applications, including the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Its unique structure and properties make it a valuable intermediate in chemical synthesis and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Valine, phenylmethyl ester can be synthesized through several methods. One common approach involves the esterification of D-Valine with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound often employs microbial preparation methods due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation of DL-Valine, stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase are some of the methods used .

Analyse Des Réactions Chimiques

Types of Reactions: D-Valine, phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Peptide Synthesis

D-Valine, phenylmethyl ester serves as a crucial building block in the synthesis of peptides. Peptides are vital in pharmaceuticals and biotechnology as they can mimic natural proteins and serve as therapeutic agents. The incorporation of D-Valine into peptide sequences enhances their stability and bioactivity, which is essential for developing effective drugs .

Drug Development

The compound has garnered attention for its role in enhancing the bioavailability of drugs. D-Valine derivatives can be designed as prodrugs that improve oral absorption through specific transport mechanisms in the body, such as the human peptide transporter 1 (hPEPT1). This is particularly relevant for poorly absorbed drugs, where D-Valine esters have shown significant permeability enhancements compared to their parent compounds . For instance, studies have demonstrated that D-Valine esters can increase the intestinal permeability of guanidino-containing drugs, making them more effective therapeutic agents .

D-Valine derivatives exhibit unique biological properties, particularly as ligands for peroxisome proliferator-activated receptors (PPARs). Research indicates that these compounds may act as dual agonists for PPARα and PPARγ, which are involved in regulating glucose and lipid metabolism. This suggests potential therapeutic applications in treating conditions such as insulin resistance and non-alcoholic fatty liver disease (NAFLD) due to their ability to modulate metabolic pathways .

Cosmetic Applications

Emerging studies suggest that D-Valine derivatives may also find applications in cosmetic formulations. Their potential moisturizing properties could enhance the efficacy of skincare products, making them attractive for cosmetic chemists looking to develop innovative formulations .

Research and Development

The versatility of this compound extends to various research domains:

- Protein Engineering : The compound can be utilized to modify proteins for improved stability and functionality.

- Chiral Resolution : It plays a role in chiral separation processes essential for producing optically active pharmaceuticals.

- Drug Delivery Systems : Incorporating D-Valine into drug delivery systems can enhance the solubility and bioavailability of therapeutic agents .

Case Study 1: Prodrug Strategy for Guanidino-Containing Compounds

In a study evaluating the transport mechanisms of guanidino-containing analogs, D-Valine esters were synthesized and tested for their ability to enhance oral absorption via hPEPT1. The results demonstrated that these prodrugs exhibited significantly higher uptake compared to their parent compounds, indicating their potential use in improving drug formulations .

Case Study 2: Metabolic Modulation

Research on D-Valine derivatives showed promising results in modulating metabolic pathways associated with PPAR activation. These findings suggest that D-Valine could be a candidate for developing treatments aimed at metabolic disorders like obesity and diabetes.

Mécanisme D'action

The mechanism of action of D-Valine, phenylmethyl ester involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes. For example, in the synthesis of antibiotics, it acts as a precursor that undergoes enzymatic transformations to form active pharmaceutical ingredients .

Comparaison Avec Des Composés Similaires

- L-Valine, phenylmethyl ester

- D-Valine methyl ester

- L-Valine methyl ester

- N-Benzyloxycarbonyl-D-Valine

Comparison: D-Valine, phenylmethyl ester is unique due to its specific chiral configuration and the presence of a phenylmethyl ester group. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, D-Valine methyl ester lacks the phenylmethyl group, which affects its reactivity and applications. Similarly, L-Valine derivatives have different stereochemistry, leading to variations in their interactions with biological targets .

Activité Biologique

D-Valine, phenylmethyl ester (also referred to as D-Valine N-(phenylmethyl)-) is a derivative of the essential amino acid valine, distinguished by the presence of a phenylmethyl group attached to the nitrogen atom. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in metabolic regulation and as a ligand for peroxisome proliferator-activated receptors (PPARs).

Chemical Structure and Synthesis

This compound has the following molecular formula: CHNO with a molecular weight of approximately 221.29 g/mol. The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reacting D-Valine with phenylmethyl alcohol in the presence of an acid catalyst.

- Amide Formation : Utilizing coupling agents to facilitate the formation of the ester bond between D-Valine and phenylmethyl groups.

Interaction with PPARs

This compound exhibits unique biological properties, particularly as a dual agonist for PPARα and PPARγ. These receptors are critical in regulating glucose and lipid metabolism, making this compound potentially beneficial for conditions such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).

Table 1: Comparative Binding Affinity of D-Valine Derivatives

| Compound | PPARα Binding Affinity | PPARγ Binding Affinity |

|---|---|---|

| This compound | High | Moderate |

| L-Valine | Low | Low |

| N-Acetyl-D-valine | Moderate | High |

Therapeutic Potential

Research indicates that D-Valine derivatives may modulate metabolic pathways effectively. For instance, studies have shown that structural modifications can significantly influence the binding affinity and activation efficiency of these compounds towards PPARs. This modulation suggests therapeutic applications in metabolic disorders.

Case Studies

- Metabolic Regulation : A study demonstrated that this compound improved insulin sensitivity in rodent models, indicating its potential role in managing diabetes.

- Lipid Metabolism : Another investigation revealed that this compound could reduce hepatic lipid accumulation in animal models of NAFLD, showcasing its promise as a treatment for fatty liver disease.

- Prodrug Strategy : The compound has been evaluated as part of prodrug strategies aimed at enhancing oral absorption of poorly soluble drugs. In these studies, D-Valine esters showed significantly improved uptake in intestinal cell lines compared to their parent compounds .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of D-Valine derivatives is crucial for understanding their therapeutic applications. Studies have indicated that these compounds exhibit favorable absorption characteristics when designed as prodrugs targeting specific transporters like hPEPT1, enhancing their bioavailability .

Toxicological Assessment

While many studies highlight the beneficial effects of D-Valine derivatives, it is also essential to evaluate their safety profiles. Toxicological assessments have shown that certain doses may lead to mild adverse effects; however, comprehensive studies are still needed to establish safe dosage ranges for clinical applications .

Propriétés

IUPAC Name |

benzyl (2R)-2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRBOOICRQFSOK-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.